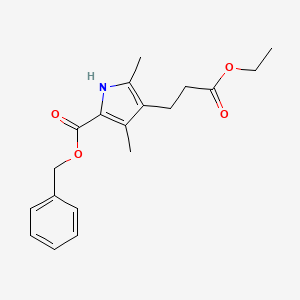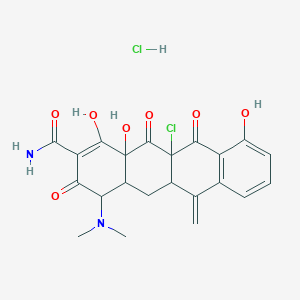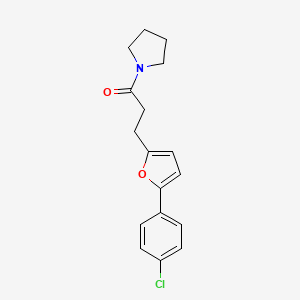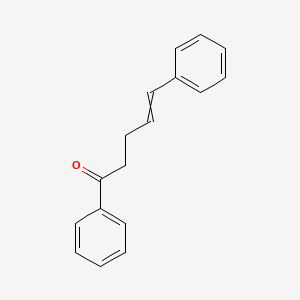![molecular formula C22H19ClO3 B11951539 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane CAS No. 33583-84-5](/img/structure/B11951539.png)
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring, a chlorophenoxy group, and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane typically involves the following steps:
-
Formation of the Chlorophenoxy Intermediate
- React 4-chlorophenol with formaldehyde in the presence of a base to form 4-chlorophenoxymethanol.
- Reaction conditions: Basic medium, typically using sodium hydroxide or potassium hydroxide, at room temperature.
-
Formation of the Biphenyl Intermediate
- React 4-bromobiphenyl with magnesium in dry ether to form the Grignard reagent.
- Reaction conditions: Anhydrous conditions, typically at low temperatures (0-5°C).
-
Coupling Reaction
- React the chlorophenoxymethanol with the Grignard reagent to form the desired product.
- Reaction conditions: Anhydrous conditions, typically at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base, typically at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl moiety may facilitate interactions with hydrophobic pockets, while the dioxolane ring can participate in hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Chlorophenoxy)methyl]-2-(4-chlorophenyl)-1,3-dioxolane
- 4-[(4-Bromophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
- 4-[(4-Methoxyphenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
Uniqueness
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane is unique due to the presence of both the chlorophenoxy and biphenyl groups, which confer specific chemical and physical properties. These features make it distinct from other similar compounds and potentially useful in various applications.
Propiedades
Número CAS |
33583-84-5 |
|---|---|
Fórmula molecular |
C22H19ClO3 |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C22H19ClO3/c23-19-10-12-20(13-11-19)24-14-21-15-25-22(26-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,21-22H,14-15H2 |
Clave InChI |
VTTSPGTWSUGSNI-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(O1)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)



![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)

![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)




![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)
